N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide
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Overview
Description
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a benzyl group and a dichlorobenzamide moiety, making it a unique and versatile molecule in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidine derivatives . These compounds typically exert their effects by binding to specific receptors, thereby modulating their activity and triggering a cascade of biochemical events.
Biochemical Pathways
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit tubulin polymerization , suggesting potential effects on cell division and growth.
Pharmacokinetics
Compounds with similar structures are typically well-absorbed and widely distributed throughout the body .
Result of Action
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to show significant inhibitory activity , suggesting that this compound may also exert inhibitory effects on its targets.
Biochemical Analysis
Biochemical Properties
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the binding of the compound to the ATP-binding site of the enzyme, thereby preventing ATP from binding and inhibiting the enzyme’s activity .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This inhibition disrupts the cell cycle progression, leading to the accumulation of cells in the G1 phase and triggering programmed cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may also interact with other kinases and proteins involved in cell signaling pathways, further enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of CDK2 activity and consistent induction of cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins and enzymes involved in cell cycle regulation and gene expression . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is crucial for its role in inhibiting CDK2 and inducing cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the dichlorobenzamide group to the pyrazolo[3,4-d]pyrimidine core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar structural features and biological activities.
Uniqueness
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a benzyl and dichlorobenzamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2/c22-15-6-7-16(18(23)10-15)20(29)24-8-9-28-19-17(11-26-28)21(30)27(13-25-19)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXVLBAHUADKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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